REACTION_CXSMILES
|
[CH3:1][N:2]1[CH2:7][CH2:6][NH:5][C:4]2[N:8]=[C:9]([CH3:12])[CH:10]=[CH:11][C:3]1=2.[C:13](OC(OC(C)(C)C)=O)(OC(C)(C)C)=[O:14].C(N(CC)CC)C>CN(C1C=CN=CC=1)C.C1COCC1.C(OCC)(=O)C>[CH3:1][N:2]1[CH2:7][CH2:6][NH:5][C:4]2[N:8]=[C:9]([CH2:12][CH2:13][OH:14])[CH:10]=[CH:11][C:3]1=2
|
Name
|
|
Quantity
|
1.14 g
|
Type
|
reactant
|
Smiles
|
CN1C2=C(NCC1)N=C(C=C2)C
|
Name
|
|
Quantity
|
2.29 g
|
Type
|
reactant
|
Smiles
|
C(=O)(OC(C)(C)C)OC(=O)OC(C)(C)C
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Name
|
|
Quantity
|
1.46 mL
|
Type
|
reactant
|
Smiles
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C(C)N(CC)CC
|
Name
|
|
Quantity
|
100 mg
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Type
|
catalyst
|
Smiles
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CN(C)C=1C=CN=CC1
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Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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solvent
|
Smiles
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C(C)(=O)OCC
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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WASH
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Details
|
The mixture was washed with brine
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
|
Type
|
FILTRATION
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Details
|
After filtration and concentration at reduced pressure
|
Type
|
CUSTOM
|
Details
|
the crude mixture was purified by flash chromatography on silica gel (40% EA/Hex)
|
Name
|
|
Type
|
product
|
Smiles
|
CN1C2=C(NCC1)N=C(C=C2)CCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.6 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 118.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |